

# Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

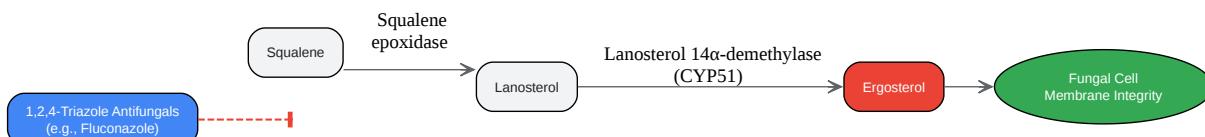
**Compound Name:** 1-(1-Methyl-1*H*-1,2,4-triazol-5-yl)ethanone

**Cat. No.:** B011270

[Get Quote](#)

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone pharmacophore in modern drug discovery.<sup>[1][2]</sup> Its unique physicochemical properties—including metabolic stability, capacity for hydrogen bonding, and dipole moment—allow it to interact with a wide array of biological targets with high affinity.<sup>[2][3]</sup> This versatility has led to the incorporation of the 1,2,4-triazole nucleus into numerous clinically successful drugs, spanning a remarkable range of therapeutic areas.<sup>[4][5]</sup> Marketed drugs such as the antifungal fluconazole, the antiviral ribavirin, and the anticancer agent letrozole all feature this essential scaffold, highlighting its significance.<sup>[6][7]</sup>

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide field-proven experimental protocols for their evaluation. The narrative is structured to reflect the major therapeutic applications, beginning with the canonical antifungal properties and expanding to their roles in oncology, bacteriology, and virology, while also examining the unifying principle of enzyme inhibition that underpins many of these activities.


## Part 1: Antifungal Activity - A Cornerstone Application

The development of 1,2,4-triazole derivatives revolutionized the treatment of systemic fungal infections.<sup>[8]</sup> Azole antifungals are now globally utilized as first-line therapies for many mycoses due to their efficacy and favorable safety profile.<sup>[9]</sup>

## Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of 1,2,4-triazole derivatives is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 $\alpha$ -demethylase (CYP51).<sup>[10][11]</sup> This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity.

By binding to the heme iron atom in the active site of CYP51, triazoles block the conversion of lanosterol to ergosterol.<sup>[9][12]</sup> This disruption leads to the accumulation of toxic 14 $\alpha$ -methylated sterol precursors, which increases membrane permeability and inhibits fungal growth and replication.<sup>[11]</sup>



[Click to download full resolution via product page](#)

*Ergosterol biosynthesis pathway and the site of triazole inhibition.*

## Structure-Activity Relationship (SAR) Insights

The efficacy of triazole antifungals is heavily dependent on their molecular structure. Key SAR insights include:

- The Triazole Ring: The 1-substituted 1,2,4-triazole ring is essential for binding to the heme iron of CYP51.
- A Tertiary Alcohol: A hydroxyl group, as seen in fluconazole and voriconazole, is crucial for anchoring the molecule within the enzyme's active site.<sup>[11]</sup>

- Halogenated Phenyl Ring: The presence of one or more halogen-substituted phenyl groups (e.g., the 2,4-difluorophenyl group in fluconazole) enhances potency, likely by increasing lipophilicity and facilitating interactions within the binding pocket.[11]
- Side-Chain Modifications: Variations in the side chain attached to the core structure can modulate the antifungal spectrum, potency, and pharmacokinetic properties.[12]

## Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a quantitative measure of antifungal activity, using the standardized broth microdilution method.

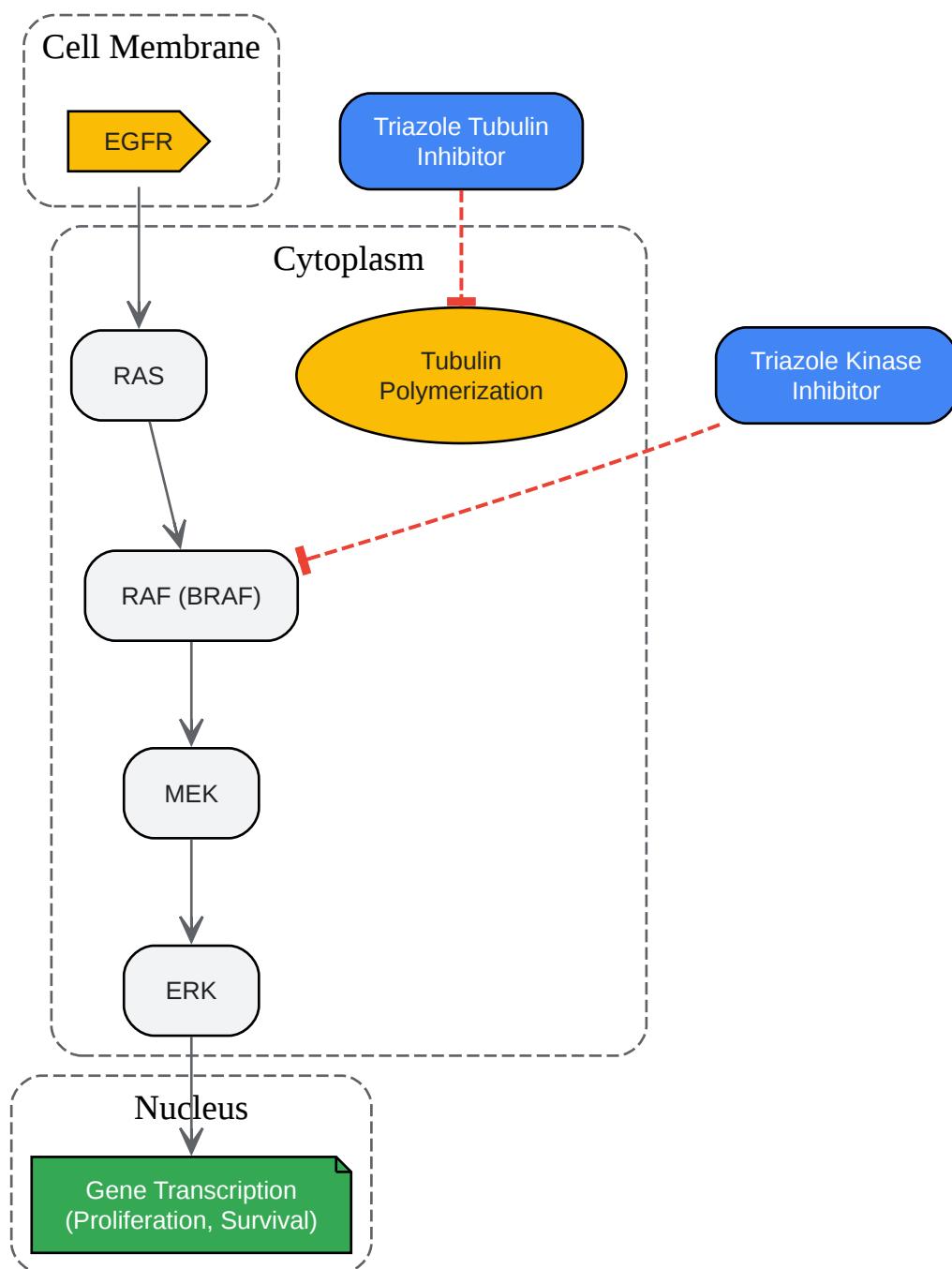
1. Preparation of Fungal Inoculum: a. Subculture the fungal strain (e.g., *Candida albicans*, *Cryptococcus neoformans*) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately  $1-5 \times 10^6$  CFU/mL. d. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g.,  $0.5-2.5 \times 10^3$  CFU/mL).
2. Preparation of Drug Dilutions: a. Dissolve the test 1,2,4-triazole derivative in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).[13] b. Prepare a series of two-fold serial dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. Concentrations should span a clinically relevant range. c. Include a positive control (a known antifungal like fluconazole), a negative/growth control (no drug), and a sterility control (no inoculum).
3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well (except the sterility control). b. Seal the plate and incubate at 35°C for 24-48 hours.
4. Determination of MIC: a. Read the plate visually or with a spectrophotometer. b. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ~50% reduction) compared to the drug-free growth control.

## Data Presentation: Antifungal Activity

The following table summarizes representative MIC values for hypothetical 1,2,4-triazole derivatives against common fungal pathogens.

| Compound     | Candida albicans<br>MIC (µg/mL) | Cryptococcus<br>neoformans MIC<br>(µg/mL) | Aspergillus<br>fumigatus MIC<br>(µg/mL) |
|--------------|---------------------------------|-------------------------------------------|-----------------------------------------|
| Derivative A | 2                               | 1                                         | 8                                       |
| Derivative B | 0.5                             | 0.25                                      | 2                                       |
| Fluconazole  | 1                               | 4                                         | >64                                     |
| Voriconazole | 0.25                            | 0.125                                     | 1                                       |

## Part 2: Anticancer Activity - Targeting Malignant Proliferation


The 1,2,4-triazole scaffold has emerged as a privileged structure in the design of anticancer agents due to its ability to interact with numerous targets crucial for cancer cell growth and survival.[6][14]

### Mechanisms of Action and Key Molecular Targets

1,2,4-triazole derivatives exert their anticancer effects through diverse mechanisms:

- Tubulin Polymerization Inhibition: Certain derivatives act as potent inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[15] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[16]
- Enzyme Inhibition:
  - Kinases: Many triazoles are designed to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are frequently overactive in cancer and drive proliferation.[14][17]
  - Topoisomerases: These enzymes are critical for managing DNA topology during replication. Triazole derivatives can interfere with their function, leading to DNA damage and cell death.[14]

- Aromatase Inhibitors: Triazole-containing drugs like letrozole and anastrozole are highly effective in hormone-receptor-positive breast cancer by blocking the aromatase enzyme, thereby inhibiting estrogen synthesis.[6]
- Modulation of Apoptotic Pathways: Some derivatives can directly induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[14]



[Click to download full resolution via product page](#)*Simplified signaling pathway showing triazole inhibition sites.*

## Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of a compound.

1. Cell Culture and Seeding: a. Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM with 10% FBS).[\[18\]](#)[\[19\]](#) b. Harvest cells using trypsin and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). c. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the 1,2,4-triazole test compounds in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. c. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). d. Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
4. Solubilization and Measurement: a. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. b. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot a dose-response curve and determine the  $IC_{50}$  value using non-linear regression analysis.

## Data Presentation: Anticancer Activity

| Compound          | MCF-7 (Breast Cancer) IC <sub>50</sub> (μM) | HepG2 (Liver Cancer) IC <sub>50</sub> (μM) | A549 (Lung Cancer) IC <sub>50</sub> (μM) |
|-------------------|---------------------------------------------|--------------------------------------------|------------------------------------------|
| Derivative 8c[17] | 5.2                                         | 7.8                                        | 6.5                                      |
| Derivative 8d[17] | 4.1                                         | 6.3                                        | 5.9                                      |
| Doxorubicin       | 0.8                                         | 1.2                                        | 1.0                                      |

## Part 3: Antibacterial and Antiviral Activities

While renowned for their antifungal and anticancer properties, 1,2,4-triazoles also exhibit a broad spectrum of activity against bacterial and viral pathogens.[13][20]

### Antibacterial Mechanisms

The antibacterial action of 1,2,4-triazoles is an area of active research.[21] Unlike their well-defined antifungal mechanism, their effects on bacteria appear to be multifactorial. Some studies suggest that certain derivatives can disrupt bacterial cell membrane permeability, leading to leakage of intracellular contents and cell death.[22] A promising strategy in this field is the molecular hybridization of the 1,2,4-triazole core with other known antibacterial pharmacophores to create novel agents that can overcome drug resistance.[23]

### Antiviral Mechanisms

1,2,4-triazole derivatives can combat viral infections through several mechanisms:

- Nucleoside Analogs: The well-known antiviral drug Ribavirin is a 1,2,4-triazole carboxamide that acts as a guanosine analog. It interferes with the synthesis of viral RNA and DNA by inhibiting viral polymerases.[13][24]
- Enzyme Inhibition: Other derivatives can directly target and inhibit essential viral enzymes, such as proteases or polymerases, which are necessary for viral replication and assembly. [24][25]

### Experimental Protocols

1. Antibacterial Screening (Agar Well Diffusion Method): a. Prepare a lawn of a bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*) on a Mueller-Hinton agar plate. b. Punch uniform wells into the agar. c. Add a known concentration of the test compound dissolved in DMSO into the wells. d. Include a positive control (e.g., Streptomycin) and a negative control (DMSO).<sup>[13]</sup> e. Incubate the plate at 37°C for 18-24 hours. f. Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) to assess antibacterial activity.
2. Antiviral Screening (Plaque Reduction Assay): a. Grow a monolayer of host cells (e.g., Vero cells) in a multi-well plate. b. Infect the cells with a known amount of virus (e.g., Herpes Simplex Virus) for 1-2 hours. c. Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound. d. Incubate for several days until viral plaques (clear zones of cell death) are visible. e. Stain the cells (e.g., with crystal violet) and count the number of plaques. f. The concentration of the compound that reduces the number of plaques by 50% (EC<sub>50</sub>) is determined.

## Part 4: Synthesis and Evaluation Workflow

The discovery of novel, biologically active 1,2,4-triazole derivatives follows a structured workflow from chemical synthesis to biological validation.

### General Synthetic Routes

A common and versatile method for synthesizing the 1,2,4-triazole-3-thione core involves the cyclization of a thiosemicarbazide intermediate. This core can then be further modified to generate a library of derivatives.<sup>[3]</sup>

- Thiosemicarbazide Formation: A carbohydrazide is reacted with an appropriate isothiocyanate in a solvent like ethanol under reflux to form an acylthiosemicarbazide.<sup>[3]</sup>
- Cyclization: The acylthiosemicarbazide is then heated in an alkaline solution (e.g., aqueous sodium hydroxide). The intramolecular cyclization and dehydration yield the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.<sup>[18]</sup>
- Derivatization: The thione can be alkylated at the sulfur atom or further modified at other positions on the rings to create diverse final compounds.

*General workflow for developing 1,2,4-triazole-based agents.*

## Conclusion and Future Directions

The 1,2,4-triazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. Its derivatives have demonstrated a vast and potent range of biological activities, from industry-defining antifungals to promising anticancer, antibacterial, and antiviral agents. The unifying theme often lies in their ability to act as specific and effective enzyme inhibitors.[\[26\]](#)

Future research will likely focus on several key areas. The continued exploration of structure-activity relationships, aided by computational modeling and virtual screening, will enable the rational design of next-generation derivatives with enhanced potency and selectivity.[\[14\]](#)[\[27\]](#) The strategy of creating hybrid molecules that combine the triazole core with other pharmacophores holds significant promise for overcoming drug resistance, particularly in the antibacterial and anticancer domains.[\[23\]](#) As our understanding of cellular pathways deepens, the 1,2,4-triazole ring will undoubtedly remain a privileged and indispensable tool in the development of novel therapeutics.

## References

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.).
- Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. *Pharmaceuticals*, 14(3), 239. [\[Link\]](#)
- Antibacterial activity study of 1,2,4-triazole derivatives - PubMed. (2020). *European Journal of Medicinal Chemistry*, 207, 112739. [\[Link\]](#)
- Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors - PubMed. (2007). *Journal of Medicinal Chemistry*, 50(4), 717–720. [\[Link\]](#)
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). *Chemical Methodologies*, 6(1), 59-66. [\[Link\]](#)
- A Literature Review Focusing on the Antiviral Activity of<sup>[13][15][21]</sup> and<sup>[13][21][23]</sup>-triazoles. (2024). *Mini-Reviews in Medicinal Chemistry*, 24(9), 983-1002. [\[Link\]](#)
- Li, P., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Containing a 6-Fluoroquinazolinyl Moiety. *Journal of Agricultural and Food Chemistry*, 69(37), 10838–10850. [\[Link\]](#)

- Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (2012). European Journal of Medicinal Chemistry, 53, 356–366. [Link]
- Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268.
- A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2024).
- A Literature Review Focusing on the Antiviral Activity of[13][15][21] and[13][21][23]-triazoles - PubMed. (2023). Mini-Reviews in Medicinal Chemistry, 24(9), 983-1002. [Link]
- Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422. [Link]
- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (2025). Archiv der Pharmazie. [Link]
- Antiviral activity of 1,2,4-triazole derivatives (microreview) - PubMed. (2021). Chemistry of Heterocyclic Compounds, 57(4), 420–422. [Link]
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2023). ACS Omega, 8(1), 1059–1070. [Link]
- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.).
- Hussain, E. M. (2010). Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. Ibn AL-Haitham Journal for Pure and Applied Science, 23(3). [Link]
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020).
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. [Link]
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2021).
- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022).
- Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. (2017).
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2023). Egyptian Journal of Chemistry. [Link]
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2943–2951. [Link]
- Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]
- A Comprehensive review on 1, 2,4 Triazole. (2021).
- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (2020). European Journal of Medicinal Chemistry, 188, 112013. [Link]
- Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2023). *Pharmaceuticals*, 16(1), 107. [Link]
- A summary of the structure–activity relationship study of the synthesized 1,2,4-triazoles. (2023).
- Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2023). *Molecules*, 28(4), 1888. [Link]
- A Review on 1, 2, 4 - Triazoles. (2012).
- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2007).
- A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (2022). *Journal of Biochemical and Molecular Toxicology*, 36(10), e23164. [Link]
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2023).
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (2022). *Molecules*, 27(5), 1667. [Link]
- Synthetic strategies due to new 1,2,4-triazoles getting (literature review). (2023). Research Square. [Link]
- Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. (2023).
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [chemmethod.com](http://chemmethod.com) [chemmethod.com]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 4. [globalresearchonline.net](http://globalresearchonline.net) [globalresearchonline.net]
- 5. [japer.in](http://japer.in) [japer.in]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]

- 8. [asianpubs.org](http://asianpubs.org) [asianpubs.org]
- 9. [isres.org](http://isres.org) [isres.org]
- 10. Advances in synthetic approach to and antifungal activity of triazoles - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 14. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 15. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 16. [researchgate.net](http://researchgate.net) [researchgate.net]
- 17. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 18. [chemmethod.com](http://chemmethod.com) [chemmethod.com]
- 19. [isres.org](http://isres.org) [isres.org]
- 20. [benthamdirect.com](http://benthamdirect.com) [benthamdirect.com]
- 21. [mdpi.com](http://mdpi.com) [mdpi.com]
- 22. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 23. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 24. [researchgate.net](http://researchgate.net) [researchgate.net]
- 25. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 26. [researchgate.net](http://researchgate.net) [researchgate.net]
- 27. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011270#biological-activity-of-1-2-4-triazole-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)